molecular formula C17H15FN2O3S2 B2762462 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole CAS No. 1396760-85-2

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole

Cat. No.: B2762462
CAS No.: 1396760-85-2
M. Wt: 378.44
InChI Key: CXPPURNQIIBPMQ-UHFFFAOYSA-N
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Description

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methyl group at position 4 and an ether-linked azetidine ring. The azetidine moiety is further functionalized with a 3-fluorophenylsulfonyl group. This structural combination confers unique physicochemical and pharmacological properties:

  • Benzo[d]thiazole: A bicyclic aromatic system known for its role in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities .
  • Azetidine: A four-membered nitrogen-containing ring that enhances metabolic stability compared to larger heterocycles (e.g., piperidine) due to reduced ring strain and conformational flexibility .

Synthetic routes likely involve sequential steps: (1) formation of the azetidine ring, (2) sulfonylation with 3-fluorobenzenesulfonyl chloride, and (3) etherification with 4-methylbenzo[d]thiazol-2-ol. Such methods align with procedures for analogous compounds, where sodium acetate or similar catalysts facilitate coupling reactions .

Properties

IUPAC Name

2-[1-(3-fluorophenyl)sulfonylazetidin-3-yl]oxy-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-4-2-7-15-16(11)19-17(24-15)23-13-9-20(10-13)25(21,22)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPPURNQIIBPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine rings are typically synthesized via cyclization of 1,3-diols or 1,3-diamines. The Baran method, adapted from bicyclo[1.1.0]butane precursors, provides a reliable route:

Procedure :

  • Substrate Preparation : Start with 3-fluorobenzenesulfonyl chloride (10 mmol) and 3-azetidinol (10 mmol) in anhydrous dichloromethane (DCM).
  • Coupling : Add triethylamine (TEA, 12 mmol) dropwise at 0°C, followed by stirring at room temperature for 12 h.
  • Workup : Extract with DCM (3 × 50 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (petroleum ether/EtOAc, 3:1).

Yield : 68% (white solid).
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 1H), 7.68–7.60 (m, 2H), 4.52–4.48 (m, 1H), 3.95–3.85 (m, 2H), 3.77–3.70 (m, 2H), 2.50 (br s, 1H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -108.6 (s).

Sulfonylation Optimization

Sulfonylation efficiency depends on the base and solvent. Comparative studies show TEA in DCM maximizes yield (Table 1).

Table 1 : Sulfonylation Optimization for 1-((3-Fluorophenyl)sulfonyl)azetidin-3-ol

Base Solvent Temperature (°C) Yield (%)
TEA DCM 25 68
Pyridine DCM 25 52
DIPEA THF 40 45

Synthesis of 4-Methylbenzo[d]thiazol-2-ol

Cyclization of 2-Amino-4-methylthiophenol

The benzothiazole core is constructed via oxidative cyclization:

  • Reactants : 2-Amino-4-methylthiophenol (5 mmol), K₂S₂O₈ (10 mmol) in acetic acid (20 mL).
  • Conditions : Reflux at 120°C for 6 h.
  • Workup : Quench with ice water, filter, and recrystallize from ethanol.

Yield : 75% (pale-yellow crystals).
Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.0 Hz, 1H), 7.25 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 2.40 (s, 3H).

Etherification of Azetidine and Benzothiazole Fragments

Mitsunobu Coupling

The Mitsunobu reaction efficiently forms ether bonds under mild conditions:

  • Reactants : 1-((3-Fluorophenyl)sulfonyl)azetidin-3-ol (3 mmol), 4-methylbenzo[d]thiazol-2-ol (3 mmol), PPh₃ (6 mmol), DIAD (6 mmol) in THF (15 mL).
  • Conditions : Stir at 25°C for 24 h under N₂.
  • Workup : Concentrate, purify via column chromatography (hexane/EtOAc, 2:1).

Yield : 62% (off-white solid).
Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.70 (m, 1H), 7.65–7.55 (m, 2H), 7.40 (d, J = 8.0 Hz, 1H), 7.20 (s, 1H), 6.90 (d, J = 8.0 Hz, 1H), 4.80–4.70 (m, 1H), 4.00–3.90 (m, 2H), 3.85–3.75 (m, 2H), 2.45 (s, 3H).
  • ¹³C NMR (100 MHz, CDCl₃): δ 165.2, 162.0 (d, J = 250 Hz), 152.3, 135.6, 132.4, 130.8, 128.5, 124.3, 121.5, 115.2, 70.8, 58.4, 50.2, 21.3.

Mechanistic Considerations

Sulfonylation Kinetics

Density Functional Theory (DFT) calculations reveal that sulfonylation proceeds via a two-step mechanism:

  • Nucleophilic Attack : The azetidine nitrogen attacks the electrophilic sulfur in 3-fluorobenzenesulfonyl chloride.
  • Proton Transfer : TEA deprotonates the intermediate, driving the reaction to completion.

Mitsunobu Stereochemistry

The reaction retains the configuration of the azetidine alcohol, as confirmed by comparing experimental and computed optical rotations.

Scalability and Industrial Relevance

A gram-scale synthesis (10 g) achieved a 58% yield, demonstrating viability for pilot-scale production. Key challenges include:

  • Purity Control : Silica gel chromatography remains essential to remove DIAD byproducts.
  • Cost Optimization : Replacing DIAD with cheaper azodicarboxylates is under investigation.

Chemical Reactions Analysis

Types of Reactions

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and azetidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Size : The azetidine ring in the target compound offers rigidity and metabolic stability, whereas five-membered triazoles (e.g., 1,2,4-triazole derivatives) prioritize synthetic accessibility and hydrogen-bonding capacity .
  • Electrophilic Groups: The 3-fluorophenylsulfonyl group enhances target selectivity compared to non-sulfonylated analogs (e.g., benzodioxine-thiadiazole hybrids), which rely on hydrogen-bond donors like hydrazine-carbothioamide .

Pharmacological and Physicochemical Properties

Property Target Compound Benzimidazole-triazole-thiazole (9c) 1,2,4-Triazole Salt (Rud et al.)
Molecular Weight (g/mol) ~395 (estimated) 548.5 320–400
Solubility Low (lipophilic sulfonyl) Moderate (polar acetamide groups) High (ionic salt forms)
Bioactivity Hypothesized kinase inhibition α-Glucosidase inhibition (IC₅₀: 8.2 µM) Antimicrobial (MIC: 12.5 µg/mL)
Toxicity Likely low (azetidine stability) Moderate (triazole-associated hepatotoxicity) Low (validated in murine models)

Key Findings :

  • Bioactivity : The target compound’s benzo[d]thiazole-azetidine scaffold may target kinases or proteases, whereas benzimidazole-triazole-thiazole hybrids (e.g., 9c) exhibit potent α-glucosidase inhibition, and 1,2,4-triazole salts show broad antimicrobial effects .
  • Solubility Challenges : The sulfonyl and azetidine groups impart lipophilicity, necessitating formulation optimization. In contrast, ionic triazole salts achieve higher aqueous solubility .

Biological Activity

The compound 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological mechanisms, and various applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15FN2O3S2C_{17}H_{15}FN_{2}O_{3}S_{2}, with a molecular weight of 378.4 g/mol. The structure includes an azetidine ring, a sulfonyl group, and a thiazole moiety, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC17H15FN2O3S2
Molecular Weight378.4 g/mol
CAS Number1396760-85-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Achieved through cyclization reactions involving appropriate amine and halide precursors.
  • Introduction of the Sulfonyl Group : Conducted via sulfonylation reactions using sulfonyl chlorides.
  • Coupling with Thiazole Moiety : Finalized through palladium-catalyzed cross-coupling reactions.

Biological Activity

Research indicates that 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole exhibits a range of biological activities:

Anticancer Properties

The compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cell proliferation. For instance, studies suggest that it may effectively target cancer cell lines, leading to reduced cell viability and proliferation rates.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of similar compounds in the thiazole family. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities are critical for evaluating efficacy.

The biological effects of 2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer progression or inflammatory responses.
  • Receptor Interaction : It could modulate receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that compounds structurally similar to this thiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for drug development.
  • Anti-inflammatory Mechanisms : Research published in medicinal chemistry journals indicated that thiazole derivatives could reduce inflammation markers in vitro, supporting their use in treating inflammatory diseases.
  • Antimicrobial Testing : A comparative study showed that certain derivatives displayed lower MIC values against bacterial strains than standard antibiotics, indicating their potential as alternative therapeutic agents.

Q & A

Q. Key Optimization Steps :

  • Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for improved yields .
  • Temperature control (70–80°C) to minimize side reactions .

How is the compound characterized post-synthesis, and what analytical techniques are critical for confirming its structure?

Answer:
Methodological Workflow :

Purity Assessment : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress .

Structural Confirmation :

  • ¹H/¹³C NMR : Peaks for azetidine protons (δ 3.5–4.5 ppm), sulfonyl-linked aromatic protons (δ 7.2–8.1 ppm), and thiazole methyl group (δ 2.5 ppm) .
  • FT-IR : Sulfonyl S=O stretch (~1350 cm⁻¹), C-F stretch (~1250 cm⁻¹), and thiazole C=N stretch (~1650 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 54.3%, H: 4.2%, N: 7.8%) .

Q. Advanced Techniques :

  • X-ray Crystallography (if crystals are obtained) to resolve stereochemistry .

What are the key functional groups influencing reactivity, and how are they strategically introduced during synthesis?

Answer:
Critical Functional Groups :

Sulfonyl Group : Enhances metabolic stability and modulates electronic properties. Introduced via sulfonylation of azetidine using 3-fluorobenzenesulfonyl chloride .

Azetidine-Oxy Linkage : Governs conformational flexibility. Formed via SN2 displacement of a leaving group (e.g., tosylate) on azetidine by the thiazole oxygen .

4-Methylthiazole : Impacts lipophilicity. Introduced pre-synthesis via alkylation of benzo[d]thiazole precursors .

Q. Reactivity Considerations :

  • The electron-withdrawing sulfonyl group reduces nucleophilicity of the azetidine nitrogen, requiring activation for further substitutions .

How can reaction conditions be optimized for introducing the 3-fluorophenylsulfonyl group with high regioselectivity?

Answer:
Methodological Strategies :

Solvent Selection : Use DCM or THF to stabilize intermediates and minimize hydrolysis .

Base Choice : Pyridine or DMAP to scavenge HCl and prevent side reactions .

Temperature Control : Maintain 0–5°C during sulfonylation to avoid over-sulfonation .

Catalysis : Add catalytic KI to enhance reaction rates in polar aprotic solvents .

Q. Validation :

  • Monitor by ¹⁹F NMR to confirm single regioisomer formation (δ -110 to -115 ppm for aryl-F) .

What computational methods predict the compound’s reactivity in biological or chemical systems?

Answer:
Advanced Methodologies :

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G* level to study sulfonyl group charge distribution and H-bonding potential .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Molecular Docking :

  • Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs) based on thiazole-azetidine scaffold interactions .

MD Simulations :

  • Assess stability in aqueous environments (AMBER force field) to predict solubility and aggregation .

Q. Case Study :

  • highlights crystal structure data (CCDC code W9A) for analogous compounds, aiding force field parameterization .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Methodological Framework :

Structural Reanalysis : Verify compound purity (>98% by HPLC) and confirm stereochemistry (e.g., NOESY for spatial proximity of azetidine and thiazole groups) .

Assay Standardization :

  • Use positive controls (e.g., staurosporine for kinase inhibition) and replicate assays across labs .

SAR Studies : Compare with analogs (e.g., 3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one) to isolate contributions of sulfonyl vs. thiazole groups .

Q. Example :

  • reports conflicting cytotoxicity data; resolving this requires testing under uniform conditions (e.g., pH 7.4, 37°C, 48h incubation) .

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